

# Abametapir: A Technical Guide to its Chemical Properties and Research Applications

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## Compound of Interest

Compound Name: Abametapir

Cat. No.: B1664292

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## Introduction

**Abametapir** is a first-in-class metalloproteinase inhibitor approved for the topical treatment of head lice (*Pediculus humanus capitis*) infestation.[1] Its novel mechanism of action, targeting enzymes crucial for louse egg development and survival, offers a significant advancement in the management of pediculosis, particularly in light of growing resistance to traditional therapies.[2][3] This technical guide provides an in-depth overview of the chemical properties, mechanism of action, pharmacokinetics, and key experimental findings related to **Abametapir**, intended to support its application in research and drug development.

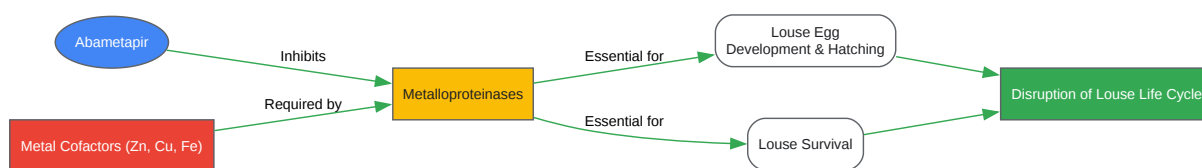
## Chemical and Physical Properties

**Abametapir**, with the IUPAC name 5,5'-dimethyl-2,2'-bipyridine, is a symmetrical bipyridyl compound.[4] Its chemical structure and key properties are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>12</sub> N <sub>2</sub>	[4]
Molecular Weight	184.24 g/mol	[4][5]
CAS Number	1762-34-1	[4]
Appearance	White to off-white solid powder	[6]
pKa (Strongest Basic)	3.8	[1]
Solubility	Soluble in DMSO, not in water. A product data sheet indicates solubility of ≥ 2.5 mg/mL in a 10% DMSO solution.	[7][8]

## Mechanism of Action: Metalloproteinase Inhibition

**Abametapir**'s primary mechanism of action is the inhibition of metalloproteinases, a class of enzymes that require a metal ion for their catalytic activity.[4][9] In head lice, these enzymes are critical for various physiological processes, including egg development and hatching.[2][4][9] By chelating essential metal cofactors, such as zinc, copper, and iron, **Abametapir** disrupts these vital processes, leading to both ovicidal (egg-killing) and pediculicidal (louse-killing) effects.[10] This dual action is a key advantage, as it allows for a single application to be effective against the entire louse life cycle.[1][3]



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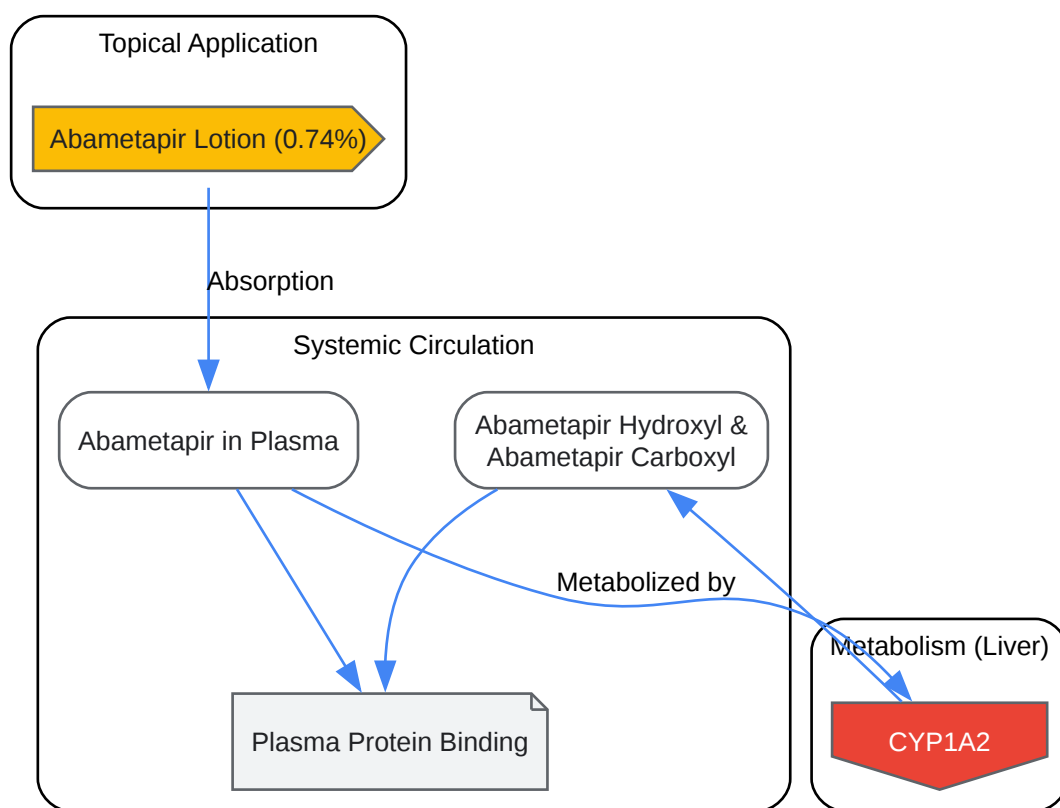
Mechanism of Action of **Abametapir**.

## Pharmacokinetics

Following topical application, a portion of **Abametapir** is systemically absorbed. It is extensively metabolized, primarily by the cytochrome P450 enzyme CYP1A2, into hydroxyl and carboxyl derivatives.[1][2][4] The carboxyl metabolite is the predominant form in circulation and has a significantly longer half-life than the parent compound.[1][4]

Parameter	Abametapir	Abametapir Carboxyl	Reference
Plasma Protein Binding	91.3–92.3%	96.0–97.5%	[1][2][4]
Elimination Half-Life	~21 hours	~71 ± 40 hours	[1][2]
Metabolism	Primarily by CYP1A2	-	[1][2][4]
Time to Peak (Tmax)	0.57 to 1.54 hours	-	[2]

In vitro studies have shown that **Abametapir** can inhibit CYP enzymes, including CYP3A4, CYP2B6, and CYP1A2, which may lead to drug interactions.[4]



[Click to download full resolution via product page](#)Pharmacokinetic Pathway of **Abametapir**.

## Research Applications and Efficacy

The primary research application and approved indication for **Abametapir** is the treatment of head lice infestation.[1] Clinical trials have demonstrated its high efficacy as a single-application therapy.

## Clinical Trial Efficacy

Two identical Phase III, randomized, double-blind, vehicle-controlled studies evaluated the efficacy of a single 10-minute application of 0.74% **Abametapir** lotion. The primary endpoint was the proportion of subjects who were lice-free at all follow-up visits through day 14.

Study	Abametapir Success Rate	Vehicle Success Rate	p-value	Reference
Study 1	81.1%	50.9%	0.001	[2]
Study 2	81.8%	47.2%	< 0.001	[2]

## Ovicidal Efficacy

In vitro and ex vivo studies have confirmed **Abametapir**'s potent ovicidal activity.

Study Type	Concentration	Ovicidal Activity	Reference
In vitro	0.74% in isopropanol	100% inhibition of hatching in all egg stages	[11]
In vitro (lotion)	0.18% - 0.74%	100% ovicidal activity	[12]
Ex vivo	0.74% lotion	100% of treated eggs remained unhatched	[10]

## Experimental Protocols

## In Vitro Ovicidal Assay

This protocol is based on methodologies described in published studies to assess the ovicidal efficacy of **Abametapir**.<sup>[11]</sup>

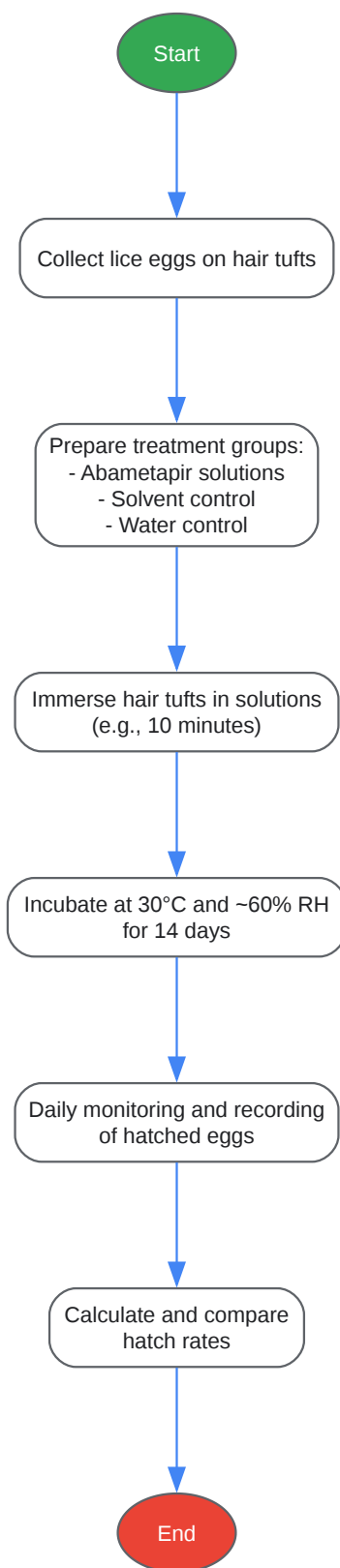
Objective: To determine the ability of **Abametapir** to prevent the hatching of head lice eggs in vitro.

Materials:

- **Abametapir** solutions of varying concentrations in a suitable solvent (e.g., isopropanol).
- Solvent-only control.
- Distilled, deionized water control.
- Hair tufts (approximately 300 strands, 4 cm in length).
- Viable head lice eggs of different age groups (e.g., 0-2 days, 3-5 days, 6-8 days old).
- Incubator maintained at 30°C ( $\pm 1^\circ\text{C}$ ) and ~60% relative humidity.
- Microscope.

Procedure:

- Collect head lice eggs laid on hair tufts over a 48-hour period from an in vitro rearing system.
- Immerse the hair tufts with eggs into the different concentrations of **Abametapir** solution, the solvent-only control, or the water control for a specified duration (e.g., 10 minutes).
- After the exposure time, remove the hair tufts and allow them to air dry.
- Place the treated hair tufts in the incubator.
- Monitor the eggs daily for 14 days and record the number of hatched eggs.
- Calculate the percentage of hatched eggs for each treatment group and compare it to the control groups to determine the ovicidal activity.



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Workflow for In Vitro Ovicidal Assay.

## Ex Vivo Ovicidal Efficacy Study

This protocol is a summary of the methodology used in clinical studies to evaluate the ovicidal effect of **Abametapir** lotion on eggs treated on the human head.

Objective: To assess the clinical ovicidal activity of **Abametapir** lotion.

Procedure:

- Recruit subjects with active head lice infestation.
- From each subject, collect a sample of hair shafts with viable lice eggs before treatment.
- Apply the study drug (**Abametapir** lotion or vehicle) to the dry scalp and hair for 10 minutes.
- Rinse the hair with warm water and towel dry.
- Immediately after treatment, collect another sample of hair shafts with viable eggs.
- Incubate both pre- and post-treatment egg samples at 30°C ( $\pm 1^\circ\text{C}$ ) and ~60% relative humidity for 14 days.
- Record the hatch rate for both sets of eggs to determine the reduction in egg hatching attributable to the treatment.

## Conclusion

**Abametapir** represents a significant addition to the therapeutic armamentarium for head lice infestation. Its well-defined chemical properties, unique mechanism of action as a metalloproteinase inhibitor, and demonstrated clinical and ovicidal efficacy make it a valuable tool for both clinical practice and further research. This guide provides a foundational understanding of **Abametapir** for professionals in the field of drug development and parasitology.

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